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Cat. No.: B15595138 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Carasiphenol C is a resveratrol trimer, a class of oligostilbenoids that has garnered significant

interest in the scientific community due to its complex structure and potential biological

activities. The precise structural elucidation of such natural products is fundamental for further

research into their pharmacological properties and potential therapeutic applications. Nuclear

Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous

determination of the chemical structure of organic molecules. This application note provides a

detailed summary of the ¹H and ¹³C NMR signal assignments for Carasiphenol C, based on

data reported in the scientific literature. Furthermore, it outlines the general experimental

protocols for acquiring and interpreting such NMR data.

Data Presentation: ¹H and ¹³C NMR Signal
Assignments for Carasiphenol C
The following table summarizes the ¹H and ¹³C NMR chemical shifts (δ) for Carasiphenol C.

The data is compiled from the supporting information of the publication detailing its total

synthesis. The spectra were recorded in acetone-d₆ at 400 MHz for ¹H NMR and 100 MHz for

¹³C NMR.
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Position
¹³C Chemical Shift
(δ, ppm)

¹H Chemical Shift
(δ, ppm)

Multiplicity,
Coupling Constant
(J, Hz)

1a 45.4 4.38 d, J = 11.6

1b 56.1 4.90 d, J = 11.6

2 132.8 - -

3 129.0 6.78 d, J = 8.4

4 115.6 6.64 d, J = 8.4

5 157.9 - -

6 115.6 6.64 d, J = 8.4

7 129.0 6.78 d, J = 8.4

8 130.9 - -

9 158.3 - -

10 102.1 6.09 d, J = 2.2

11 160.0 - -

12 107.4 6.31 t, J = 2.2

13 160.0 - -

14 102.1 6.09 d, J = 2.2

1' 131.9 - -

2' 129.8 6.99 d, J = 8.5

3' 115.8 6.71 d, J = 8.5

4' 157.1 - -

5' 115.8 6.71 d, J = 8.5

6' 129.8 6.99 d, J = 8.5

1'' 131.8 - -
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2'' 130.0 7.02 d, J = 8.6

3'' 115.7 6.68 d, J = 8.6

4'' 156.9 - -

5'' 115.7 6.68 d, J = 8.6

6'' 130.0 7.02 d, J = 8.6

Data obtained from the supporting information of the total synthesis of Carasiphenol C.

Experimental Protocols
The successful acquisition and interpretation of NMR data for complex molecules like

Carasiphenol C rely on standardized and carefully executed experimental protocols.

Sample Preparation
Compound Purity: Ensure the sample of Carasiphenol C is of high purity (>95%) to avoid

interference from impurities in the NMR spectra.

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample.

Acetone-d₆ is a common choice for polar compounds like phenols. Other suitable solvents

may include methanol-d₄ or DMSO-d₆.

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of

Carasiphenol C in 0.5-0.7 mL of the deuterated solvent.

NMR Tube: Use a high-quality, clean, and dry 5 mm NMR tube.

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for

referencing the chemical shifts to 0.00 ppm. However, for polar deuterated solvents, the

residual solvent peak can also be used as a secondary reference.

1D NMR Spectroscopy (¹H and ¹³C)
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion, which is crucial for complex molecules.
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¹H NMR Acquisition:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm).

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good

signal-to-noise ratio.

Relaxation Delay: Use a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify

the spectrum to singlets for each carbon.

Spectral Width: Set a wide spectral width to cover all carbon environments (e.g., 0-200

ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of the ¹³C isotope.

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for

quantitative analysis, although shorter delays can be used for qualitative spectra.

2D NMR Spectroscopy for Signal Assignment
To unambiguously assign the ¹H and ¹³C signals of Carasiphenol C, a series of 2D NMR

experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin

coupling networks, revealing which protons are adjacent to each other in the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly

bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their

attached carbons.
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HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations

between protons and carbons that are two or three bonds away. This is crucial for connecting

different spin systems and assigning quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space

correlations between protons that are in close proximity, which is vital for determining the

stereochemistry of the molecule.

Workflow for NMR Signal Assignment of
Carasiphenol C
The following diagram illustrates the logical workflow for the complete assignment of ¹H and ¹³C

NMR signals for a complex natural product like Carasiphenol C.
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Caption: Workflow for the NMR signal assignment of Carasiphenol C.
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Conclusion
The detailed ¹H and ¹³C NMR data presented in this application note, along with the outlined

experimental protocols, provide a valuable resource for researchers working with

Carasiphenol C and other related oligostilbenoids. The systematic application of 1D and 2D

NMR techniques is crucial for the accurate and complete structural characterization of such

complex natural products, which is a prerequisite for any further investigation into their

biological and pharmacological properties.

To cite this document: BenchChem. [Application Note: 1H and 13C NMR Signal Assignment
for Carasiphenol C]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15595138#1h-and-13c-nmr-signal-assignment-for-
carasiphenol-c]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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